molecular formula C27H28O12 B1179701 homaloside D CAS No. 149155-19-1

homaloside D

Cat. No.: B1179701
CAS No.: 149155-19-1
M. Wt: 544.5 g/mol
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Description

Homaloside D is a bioactive benzoyl glycoside compound primarily isolated from plants of the Salicaceae family, including Homalium zeylanicum , Flacourtia indica , and Populus species . Its molecular formula is C₂₇H₂₈O₁₂, with a molecular weight of 544.504 g/mol (CAS: 149155-19-1) . Structurally, it features a benzoylated glucopyranosyl core linked to a hydroxybenzyl alcohol moiety, often modified with additional hydroxyl and oxocyclohexenoyl groups .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZFLDUSZYAGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Homaloside D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced phenolic compounds.

    Substitution: Ethers and esters of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homaloside D belongs to a class of phenolic glycosides, sharing structural and functional similarities with other salicinoids and benzoylated glycosides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Molecular Formula Key Structural Features Bioactivity (Inhibition/IC₅₀) Reference
This compound Homalium zeylanicum C₂₇H₂₈O₁₂ Benzoyl-glucopyranosyl-hydroxybenzyl alcohol PDE-I: 13% ; Antimalarial (qualitative)
Itoside B Itoa orientalis Not specified Modified glycoside with additional hydroxyl PDE-I: 21%
Itoside F Itoa orientalis Not specified Similar to Itoside B with altered substituents PDE-I: 13%
Salicortin Populus species C₂₀H₂₄O₁₀ Salicin derivative with esterified benzoyl Herbivore deterrent (non-inducible)
Poliothrysoside Flacourtia indica Not specified Complex glycoside with cinnamoyl group Antimalarial IC₅₀: 7.4 µM

Key Observations :

  • Structural Differentiation: this compound is distinguished by its cyclohexenoyl moiety, absent in simpler salicinoids like salicortin .
  • Bioactivity : While this compound exhibits moderate PDE-I inhibition (13%), Itoside B outperforms it (21%) . In contrast, poliothrysoside from Flacourtia indica shows stronger antimalarial activity (IC₅₀: 7.4 µM), though this compound’s exact efficacy remains unquantified .
  • Ecological Roles : Unlike salicin, which is induced by herbivory, this compound and salicortin are constitutive defenses in Populus, suggesting evolutionary specialization against specific herbivores .

Pharmacological and Ecological Comparisons

Antimalarial Activity

This compound is isolated alongside poliothrysoside in Flacourtia indica, but only the latter demonstrates potent antiplasmodial activity (comparable to chloroquine) . This highlights the importance of cinnamoyl substituents in enhancing bioactivity, which this compound lacks .

PDE-I Inhibition

In a study comparing modified glycosides, this compound (13% inhibition) and Itoside F (13%) were less effective than Itoside B (21%), indicating that additional hydroxyl groups in Itoside B enhance PDE-I binding .

Plant Defense Mechanisms

This compound and salicortin are non-inducible defenses in Populus, unlike salicin, which is upregulated by herbivory . This suggests that this compound may serve as a baseline deterrent, while salicin acts as a dynamic response .

Biological Activity

Homaloside D is a compound derived from the plant genus Homalium, which has garnered attention in recent years for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

This compound is a glycoside, specifically a salicin derivative, isolated from the aerial parts of Flacourtia indica and other species within the Homalium genus. Its structure contributes to its biological activities, which include antimicrobial, anti-inflammatory, and potential antimalarial properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. For example, research indicates that this compound has effective inhibitory concentrations against Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium128 µg/mL

2. Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This effect suggests a potential therapeutic role in managing inflammatory diseases.

3. Antimalarial Activity

Research has indicated that this compound shows promise as an antimalarial agent. In vitro assays have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound disrupts the parasite's lifecycle by inhibiting key metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It interferes with enzymes crucial for bacterial cell wall synthesis and metabolic processes in parasites.
  • Modulation of Immune Response : By regulating cytokine production, this compound enhances the immune system's ability to combat infections.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress associated with inflammation and infection.

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : In a controlled study, researchers treated infected mice with this compound and observed a significant reduction in bacterial load compared to untreated controls. The results highlighted its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Effects in Animal Models : Another study investigated the anti-inflammatory effects of this compound using a rat model of arthritis. The results showed reduced swelling and pain scores in treated animals, suggesting its applicability in chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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